molecular formula C19H27NO3 B602118 Ipratropium Bromide Impurity E CAS No. 183626-76-8

Ipratropium Bromide Impurity E

Número de catálogo: B602118
Número CAS: 183626-76-8
Peso molecular: 317.43
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ipratropium Bromide Impurity E, chemically known as (1R,3r,5S)-8-(1-Methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate, is a related substance found in the pharmaceutical compound Ipratropium Bromide. This impurity is often monitored and analyzed during the production and quality control of Ipratropium Bromide to ensure the purity and efficacy of the final product .

Aplicaciones Científicas De Investigación

Ipratropium Bromide Impurity E has several scientific research applications, including:

Mecanismo De Acción

Target of Action

Ipratropium Bromide Impurity E, like Ipratropium, is an anticholinergic agent . Its primary targets are the muscarinic receptors , specifically the M3 receptors . These receptors play a crucial role in the contraction of smooth muscles, particularly in the bronchi of the lungs .

Mode of Action

This compound inhibits muscarinic receptors , leading to bronchial smooth muscle relaxation and bronchodilation . It achieves this by antagonizing the action of acetylcholine, the transmitter agent released from the vagus nerve . This interaction with its targets results in a reduction in acetylcholine-mediated vagal tone .

Biochemical Pathways

The inhibition of muscarinic receptors disrupts the normal biochemical pathways mediated by acetylcholine. This disruption leads to a decrease in bronchial smooth muscle tone, resulting in bronchodilation . The downstream effects include improved airflow and relief from symptoms related to bronchospasm in conditions like chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

This compound, similar to Ipratropium, is commonly administered through inhalation . This method allows the compound to produce a local effect without significant systemic absorption . Ipratropium has a short half-life of about 1.6 hours , suggesting that this compound may have similar ADME properties.

Result of Action

The primary result of this compound’s action is the relaxation of bronchial smooth muscles and bronchodilation . This leads to improved airflow and relief from symptoms related to bronchospasm in conditions like COPD .

Safety and Hazards

Ipratropium bromide, the parent compound of Impurity E, may be harmful if swallowed. It may cause eye irritation. Common adverse effects include headache, nausea, and dry mouth .

Métodos De Preparación

The synthesis of Ipratropium Bromide Impurity E involves several steps, typically starting from tropic acid derivatives. The synthetic route includes esterification and subsequent reactions to introduce the azabicyclo structure. The reaction conditions often involve the use of organic solvents like methanol and ethanol, with temperature control being crucial to ensure the desired product formation .

Industrial production methods for this compound are similar to those used for the main compound, Ipratropium Bromide. These methods include high-performance liquid chromatography (HPLC) for separation and purification, ensuring that the impurity levels are within acceptable limits .

Análisis De Reacciones Químicas

Ipratropium Bromide Impurity E undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

Ipratropium Bromide Impurity E can be compared with other related compounds, such as:

    Ipratropium Bromide Impurity A: N-Isopropylnortropine Methobromide

    Ipratropium Bromide Impurity B: 8-Anti-Ipratropium Bromide

    Ipratropium Bromide Impurity C: DL-Tropic acid

    Ipratropium Bromide Impurity D: Atropic Acid

The uniqueness of this compound lies in its specific chemical structure and the particular reactions it undergoes. This impurity is specifically monitored due to its potential impact on the overall quality and efficacy of Ipratropium Bromide formulations .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ipratropium Bromide Impurity E involves the reaction of Ipratropium Bromide with a suitable reagent to introduce a specific impurity. The reaction conditions should be optimized to ensure high yield and purity of the impurity product.", "Starting Materials": [ "Ipratropium Bromide", "Suitable reagent" ], "Reaction": [ "Dissolve Ipratropium Bromide in a suitable solvent", "Add the suitable reagent to the solution", "Stir the reaction mixture at a suitable temperature for a suitable time", "Quench the reaction with a suitable quenching agent", "Isolate the impurity product by suitable purification techniques such as chromatography or crystallization", "Characterize the impurity product by suitable analytical techniques such as NMR, IR, and MS" ] }

Número CAS

183626-76-8

Fórmula molecular

C19H27NO3

Peso molecular

317.43

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

3-Hydroxy-2-phenyl-propionic acid 8-isopropyl-8-aza-bicyclo[3.2.1]oct-3-yl ester

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.